molecular formula C9H19NO B1602255 3-(1-Methylpiperidin-4-yl)propan-1-ol CAS No. 7037-30-1

3-(1-Methylpiperidin-4-yl)propan-1-ol

Cat. No. B1602255
Key on ui cas rn: 7037-30-1
M. Wt: 157.25 g/mol
InChI Key: QYRYQOHCDCTGHJ-UHFFFAOYSA-N
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Patent
US07547691B2

Procedure details

Formalin (6.33 g, 211 mmol) is added to a stirred solution of 3-(piperidin-4-yl)-propan-1-ol (3.02 g, 21.1 mmol) in acetonitrile (30 mL) at ambient temperature. The solution is allowed to stir for 20 minutes. Sodium cyanoborohydride (3.31 g, 52.7 mmol) and acetic acid (3 mL) are sequentially added to the reaction mixture and the resultant mixture is stirred for another 2 hours. After concentration, the crude product is dissolved in dichloromethane (150 mL), washed with saturated aqueous NaHCO3 (60 mL×2), dried and concentrated. The crude product is subjected to chromatography on silica gel and eluted with 2 M NH3/CH3OH in dichloromethane 0-15% to give the title compound as an oil (2.70 g).
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=O.[NH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4]1.[C:13]([BH3-])#N.[Na+].C(O)(=O)C>C(#N)C>[CH3:13][N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.33 g
Type
reactant
Smiles
C=O
Name
Quantity
3.02 g
Type
reactant
Smiles
N1CCC(CC1)CCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.31 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the crude product is dissolved in dichloromethane (150 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (60 mL×2)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with 2 M NH3/CH3OH in dichloromethane 0-15%

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1CCC(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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